molecular formula C16H12N2O5 B10960979 {5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone

{5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone

Cat. No.: B10960979
M. Wt: 312.28 g/mol
InChI Key: VWZXXXSEPPZBQQ-UHFFFAOYSA-N
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Description

{5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that features a combination of benzodioxole, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions One common approach is to start with the preparation of the benzodioxole moiety, followed by its attachment to a furan ring through a methylene bridge

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Chemistry

In chemistry, {5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desirable properties.

Biology

In biological research, this compound may be investigated for its potential biological activity. The presence of the benzodioxole and pyrazole moieties suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic applications are of interest. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects, although further research is needed to fully understand its medicinal potential.

Industry

In industry, {5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of {5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its benzodioxole and pyrazole moieties. These interactions could modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-BENZODIOXOL-5-YLOXY)-2-[4-(1H-IMIDAZOL-1-YL)PHENOXY]PYRIMIDINE: This compound shares the benzodioxole moiety but differs in the presence of an imidazole ring instead of a pyrazole ring.

    1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also contain the benzodioxole moiety and are studied for their anticancer properties.

Uniqueness

The uniqueness of {5-[(1,3-BENZODIOXOL-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE lies in its combination of benzodioxole, furan, and pyrazole moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12N2O5

Molecular Weight

312.28 g/mol

IUPAC Name

[5-(1,3-benzodioxol-5-yloxymethyl)furan-2-yl]-pyrazol-1-ylmethanone

InChI

InChI=1S/C16H12N2O5/c19-16(18-7-1-6-17-18)14-5-3-12(23-14)9-20-11-2-4-13-15(8-11)22-10-21-13/h1-8H,9-10H2

InChI Key

VWZXXXSEPPZBQQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(O3)C(=O)N4C=CC=N4

Origin of Product

United States

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